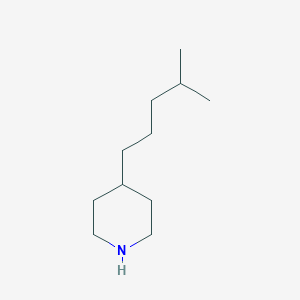

4-(4-Methylpentyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H23N |

|---|---|

Molecular Weight |

169.31 g/mol |

IUPAC Name |

4-(4-methylpentyl)piperidine |

InChI |

InChI=1S/C11H23N/c1-10(2)4-3-5-11-6-8-12-9-7-11/h10-12H,3-9H2,1-2H3 |

InChI Key |

GEXMDRFFUGVGAU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC1CCNCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Methylpentyl Piperidine and Analogues

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the 4-(4-methylpentyl)piperidine molecule from acyclic or simpler cyclic precursors. These methods often involve key bond-forming reactions that define the piperidine (B6355638) ring and attach the desired alkyl substituent.

Acylation Reactions

Acylation reactions can be employed to introduce the 4-methylpentyl group onto a piperidine precursor. A common strategy involves the acylation of a suitable piperidine derivative, which is then followed by reduction. For instance, a piperidine compound can be acylated with 4-methylpentanoyl chloride to form an amide, which is subsequently reduced to the corresponding amine.

A related approach involves the use of protecting groups to control reactivity. For example, a piperidine can be protected with a Boc (di-tert-butyl carbonate) group, followed by acylation and subsequent deprotection and reduction steps to yield the final product.

Reductive Amination Pathways

Reductive amination is a versatile and widely used method for the synthesis of substituted piperidines. researchgate.netmasterorganicchemistry.com This reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.netmasterorganicchemistry.com

For the synthesis of 4-(4-methylpentyl)piperidine, this could involve the reaction of piperidine with 4-methylpentanal. The initially formed enamine or iminium ion is then reduced using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield the target compound. masterorganicchemistry.com The choice of reducing agent can be critical to avoid side reactions, such as the reduction of the starting aldehyde. masterorganicchemistry.com

Alternatively, a double reductive amination (DRA) approach can be utilized, particularly for constructing the piperidine ring itself from a dicarbonyl compound. chim.it This method offers a direct route to the piperidine skeleton. chim.it

| Reactants | Intermediate | Product | Reducing Agent |

| Piperidine | Enamine/Iminium Ion | 4-(4-Methylpentyl)piperidine | Sodium Borohydride |

| 4-Methylpentanal | Sodium Cyanoborohydride |

Catalytic Hydrogenation Strategies

Catalytic hydrogenation is a fundamental process in the synthesis of piperidines, often starting from pyridine (B92270) precursors. nih.govepfl.ch The aromatic pyridine ring can be reduced to a piperidine ring under various catalytic conditions. For the synthesis of 4-(4-methylpentyl)piperidine, a precursor such as 4-(4-methylpentyl)pyridine would be subjected to hydrogenation.

This transformation typically requires a metal catalyst, such as palladium (Pd), platinum (Pt), rhodium (Rh), or ruthenium (Ru) on a carbon support (e.g., Pd/C). d-nb.infoosti.gov The reaction is carried out under a hydrogen atmosphere, and conditions such as temperature and pressure can be optimized to achieve high conversion and selectivity. d-nb.infoosti.gov For instance, the selective hydrogenation of an arylpyridine to an arylpiperidine has been demonstrated using a Pd/C catalyst. d-nb.info The choice of catalyst and reaction conditions is crucial to avoid over-reduction of other functional groups if present. organic-chemistry.org

Recent advancements have focused on developing more efficient and selective catalysts, including those based on cobalt and iridium, which can operate under milder conditions. epfl.chnih.gov Some methods also explore the use of frustrated Lewis pairs (FLPs) for metal-free hydrogenation. researchgate.net

| Precursor | Product | Catalyst | Key Conditions |

| 4-(4-Methylpentyl)pyridine | 4-(4-Methylpentyl)piperidine | Pd/C, Pt/C, Rh/C, Ru/C | Hydrogen atmosphere |

Indirect Synthetic Routes and Precursor Transformations

Indirect synthetic routes begin with a pre-formed piperidine ring and introduce or modify substituents to arrive at the target molecule. These methods offer a high degree of control over the final structure.

Functionalization of Piperidine Scaffolds

The functionalization of existing piperidine rings is a common strategy for synthesizing a wide variety of derivatives. researchgate.net This approach allows for the introduction of diverse substituents onto the piperidine core.

One versatile precursor is 4-piperidone (B1582916). The ketone functionality at the 4-position serves as a handle for various chemical transformations. For instance, a Wittig reaction on 4-piperidone can introduce a carbon-carbon double bond, which can then be further manipulated. Subsequent hydrogenation of the double bond would lead to a 4-alkylpiperidine.

Alternatively, Grignard reagents can react with 4-piperidone to introduce alkyl groups at the 4-position, followed by dehydration and reduction to yield the desired 4-alkylpiperidine. The nitrogen of the piperidine ring is often protected during these transformations to prevent side reactions.

Ring-Closing and Cyclization Approaches

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including piperidines. wikipedia.orgorganic-chemistry.org This reaction involves the intramolecular metathesis of a diene using a ruthenium-based catalyst, such as a Grubbs catalyst, to form a cyclic alkene. organic-chemistry.org For the synthesis of a 4-substituted piperidine, a suitably functionalized acyclic diene precursor would be required. The resulting unsaturated piperidine derivative can then be hydrogenated to the saturated target molecule. RCM is valued for its functional group tolerance and its ability to form a range of ring sizes. wikipedia.org

Other cyclization strategies include intramolecular aza-Michael additions, where an amine adds to an α,β-unsaturated carbonyl system to form the piperidine ring. kcl.ac.uk Radical cyclizations and aza-Prins cyclizations also represent viable routes to construct the piperidine core. organic-chemistry.orgmdpi.com

| Method | Key Precursor | Catalyst/Reagent | Intermediate |

| Ring-Closing Metathesis | Acyclic diene amine | Grubbs Catalyst (Ru-based) | Unsaturated piperidine |

| Aza-Michael Addition | Amino α,β-unsaturated ketone | Base | 4-Piperidone derivative |

Radical-Mediated Cyclizations

Radical cyclizations are powerful methods for forming carbocyclic and heterocyclic rings, including the piperidine skeleton. mdpi.comresearchgate.net These reactions typically proceed via the intramolecular addition of a carbon-centered radical to a double bond or other radical acceptor. researchgate.net

One approach involves the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. researchgate.net In these reactions, a radical is generated, which then cyclizes to form the 2,4-disubstituted piperidine ring. The choice of reducing agent can significantly influence the diastereoselectivity of the product. For instance, using tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH) as the reducing agent has been shown to dramatically improve the trans/cis diastereomeric ratio compared to using tributyltin hydride. researchgate.net

Another strategy is the cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes, which proceeds in good yields for producing various piperidines. mdpi.com A competing process between radical rebound and a 1,5-hydrogen transfer can sometimes lead to the formation of a linear alkene by-product. mdpi.com Furthermore, copper-catalyzed radical cyclization methods can create piperidines through a 1,6-hydrogen atom transfer mechanism. mdpi.com A novel strategy for synthesizing chiral piperidines involves a copper-catalyzed δ C-H cyanation of acyclic amines, which proceeds through a radical relay mechanism involving intramolecular hydrogen atom transfer (HAT). nih.gov

Table 1: Examples of Radical-Mediated Piperidine Synthesis

| Method | Substrate Type | Catalyst/Reagent | Key Features | Yield | Reference |

|---|---|---|---|---|---|

| Radical Cyclization | 7-substituted-6-aza-8-bromooct-2-enoates | (TMS)₃SiH | High trans diastereoselectivity (up to >99:1) | 60-90% | researchgate.net |

| Cobalt-Catalyzed Cyclization | Linear amino-aldehydes | Cobalt(II) catalyst | Effective for various piperidines; potential for alkene by-product | Good | mdpi.com |

| Copper-Catalyzed C-H Cyanation | Acyclic amines | Chiral Copper catalyst | Enantioselective synthesis of β-aryl piperidines | High (86-93% ee) | nih.gov |

Intramolecular Aminations

Intramolecular amination reactions provide a direct route to the piperidine ring by forming a C-N bond within a suitable acyclic precursor. These reactions can be catalyzed by various metals and reagents, offering pathways to diverse piperidine derivatives.

One prominent method is the intramolecular amination of sp³ C-H bonds through the hydride transfer cyclization of N-tosylimines. nih.gov In this one-pot procedure, a 5-aryl aldehyde reacts with N-toluenesulfonamide in the presence of a Lewis acid like BF₃·OEt₂ to form an imine, which then cyclizes to yield a 2-arylpiperidine. nih.gov The reaction is highly stereoselective, with the conformation of the starting material influencing reactivity. nih.gov For example, 3-substituted aldehydes afford trans-2,4-disubstituted piperidines due to thermodynamic control. nih.gov

Palladium-catalyzed enantioselective aminochlorination of alkenes via a 6-endo cyclization is another effective method, providing access to a wide array of 3-chloropiperidines with excellent enantioselectivity. organic-chemistry.org Similarly, rhodium-catalyzed intramolecular hydroamination of aminopropyl vinylarenes can produce 3-arylpiperidines in high yields. organic-chemistry.org

A light-induced, iodine-catalyzed C-H amination has been developed for the selective synthesis of piperidines, overriding the more common pyrrolidine (B122466) formation that occurs in many Hofmann-Löffler-type reactions. acs.org This method is significant because the required 1,6-hydrogen abstraction is typically kinetically disfavored compared to the 1,5-H abstraction that leads to pyrrolidines. acs.org

Table 2: Selected Intramolecular Amination Methods for Piperidine Synthesis

| Method | Substrate Type | Catalyst/Reagent | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Hydride Transfer Amination | 5-Aryl aldehydes | BF₃·OEt₂ | 2-Arylpiperidines | Highly stereoselective (trans products) | nih.gov |

| Pd-Catalyzed Aminochlorination | Alkenes | Palladium catalyst with chiral ligand | 3-Chloropiperidines | Excellent enantioselectivities | organic-chemistry.org |

| Iodine-Catalyzed C-H Amination | N-chloro-sulfonamides | I₂, visible light | 2-Aryl-substituted piperidines | Selective 1,6-H abstraction | acs.org |

| Rh-Catalyzed Hydroamination | 1-(3-aminopropyl)vinylarenes | [Rh(COD)(DPPB)]BF₄ | 3-Arylpiperidines | High yield and diastereoselectivity | organic-chemistry.org |

Carbenium Ion-Induced Cyclizations

Carbenium ion-induced cyclizations, often referred to as aza-Prins cyclizations, represent another important class of reactions for constructing the piperidine ring. nih.govorganic-chemistry.org These reactions involve the generation of a carbenium ion, which is then trapped intramolecularly by a nitrogen nucleophile.

A notable example is the ferric chloride (FeCl₃)-mediated intramolecular cyclization of N-tethered alkyne-benzyl alkanols. bohrium.comresearchgate.net In this process, FeCl₃ acts as both a Lewis acid to generate a benzylic carbenium ion from the alcohol and as a chloride nucleophile. mdpi.comiitg.ac.in The alkyne moiety within the same molecule then attacks the carbenium ion, leading to the formation of a six-membered ring. This reaction is highly stereoselective, yielding piperidines with an exocyclic chloro-alkylidene group. bohrium.com The stereoselectivity is E-selective for piperidines, a result of the anti-addition of the chloride ion to the triple bond. mdpi.comiitg.ac.in

The aza-Prins cyclization can also be catalyzed by other Lewis acids, such as AlCl₃, using a trimethylsilyl (B98337) halide as the halide source. This method allows for the reaction between an N-tosyl homoallylamine and a carbonyl compound to produce trans-2-substituted-4-halopiperidines with high yields and diastereoselectivity. organic-chemistry.org

Table 3: Carbenium Ion-Induced Cyclizations for Piperidine Synthesis

| Method | Substrate Type | Catalyst/Reagent | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| FeCl₃-Mediated Cyclization | N-tethered alkyne-benzyl alkanols | FeCl₃ | Piperidines with exocyclic chloro-alkylidene moiety | E-selective for piperidines; FeCl₃ has a dual role | mdpi.combohrium.comresearchgate.net |

| Aza-Prins Cyclization | N-tosyl homoallylamine and carbonyls | AlCl₃, TMS-halide | trans-2-substituted-4-halopiperidines | High yield and diastereoselectivity | organic-chemistry.org |

| Protic Acid-Induced Cyclization | Homoallylic amines | HCl•DMPU, DMSO | 4-Chloropiperidines | Environmentally benign process under mild conditions | nih.gov |

Green Chemistry and Sustainable Synthetic Protocols

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. nih.gov For piperidine synthesis, this includes the adoption of photocatalysis and continuous flow processes, which offer advantages such as mild reaction conditions, reduced waste, and improved safety and scalability.

Photocatalytic Methods

Photocatalysis utilizes light to drive chemical reactions, often under very mild conditions, and represents a green approach to organic synthesis. nih.govrsc.org Visible-light photocatalysis, in particular, is advantageous as it uses a renewable energy source.

In the context of piperidine synthesis, photocatalytic methods have been applied to C-H amination reactions. As mentioned previously, an iodine-catalyzed reaction under visible light can selectively form piperidines from linear amines. acs.org This process avoids harsh reagents and high temperatures commonly associated with traditional Hofmann-Löffler reactions. acs.org Photocatalytic systems can be designed using heterogeneous photocatalysts, which are easily separable from the reaction mixture, further enhancing the green credentials of the process. rsc.org The development of photocatalytic [2π + 2σ] cycloaddition reactions between bicyclo[1.1.0]butanes and aldehydes, enabled by cobalt under visible light, provides a novel route to complex, C(sp³)-rich heterocyclic structures. rsc.org While not a direct synthesis of simple piperidines, this strategy highlights the power of photocatalysis in constructing intricate molecular architectures. rsc.org

Continuous Flow Synthesis

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a microreactor or other suitable apparatus. beilstein-journals.orgresearchgate.net This technology offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, precise control over reaction parameters (temperature, pressure, residence time), and straightforward scalability. acs.orgresearchgate.net

Several piperidine syntheses have been successfully adapted to continuous flow systems. A two-step continuous flow protocol has been developed for the rapid synthesis of α-chiral piperidines from N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, yielding various functionalized piperidines in high yields (>80%) and excellent diastereoselectivities (>90:10 dr) within minutes. acs.org This method allows for reliable scale-up without extensive re-optimization. acs.org

Another green and efficient method is the electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor. beilstein-journals.orgnih.gov This electrochemical approach avoids the need for expensive or toxic reagents and can produce piperidine derivatives on a preparative scale with continuous electrolysis for about one hour. researchgate.netnih.gov The large surface-area-to-volume ratio of the microreactor allows for efficient reduction of the substrate at the cathode, leading to good yields. beilstein-journals.orgnih.gov

Table 4: Continuous Flow Synthesis of Piperidine Derivatives

| Method | Reactants | Key Reaction Conditions | Residence Time | Yield/Productivity | Reference |

|---|---|---|---|---|---|

| Diastereoselective Grignard Addition/Cyclization | N-(tert-butylsulfinyl)-bromoimine, Grignard reagents | THF solvent, LiHMDS for cyclization | 90-180 seconds | >80% yield | acs.org |

| Electroreductive Cyclization | Imine, terminal dihaloalkanes | Electrochemical flow microreactor | ~1 hour (for preparative scale) | 55% isolated yield (78.4 mg) | beilstein-journals.orgnih.gov |

| Reductive Amination | 1,6-hexanediamine (HMDA), TAA | 70 °C, 2 MPa, micro fixed-bed reactor | 12 minutes | 85% isolated yield, 2.14 g/h productivity | researchgate.net |

Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Reactions of the Piperidine (B6355638) Nitrogen

The nitrogen atom in the piperidine ring is a nucleophilic and basic center, readily reacting with a variety of electrophiles.

N-Alkylation and N-Acylation

The secondary amine functionality of 4-(4-Methylpentyl)piperidine allows for straightforward N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the piperidine with an alkyl halide, such as an alkyl bromide or iodide. This reaction proceeds via a nucleophilic substitution mechanism. To avoid the formation of a quaternary ammonium (B1175870) salt, which can occur if an excess of the alkylating agent is used, the reaction is often carried out by slowly adding the alkyl halide to a solution of the piperidine. nih.govresearchgate.net The use of a base, such as potassium carbonate or N,N-diisopropylethylamine (Hünig's base), can be employed to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the N-alkylated product. researchgate.net Common solvents for this transformation include anhydrous acetonitrile (B52724) or dimethylformamide (DMF). researchgate.net

Another method for N-alkylation is reductive amination. This involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) to yield the N-alkylated piperidine. nih.govresearchgate.net

N-Acylation is the reaction of the piperidine with an acylating agent, such as an acyl chloride or an anhydride, to form an N-acylpiperidine (an amide). These reactions are typically rapid and can be carried out in the presence of a base, like pyridine (B92270) or triethylamine, to scavenge the acid byproduct. google.com

Table 1: General Conditions for N-Alkylation and N-Acylation of Piperidines

| Reaction | Reagents | Base | Solvent | General Observations |

|---|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I) | K₂CO₃, DIPEA | Acetonitrile, DMF | Slow addition of alkyl halide can prevent quaternization. researchgate.net |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | - | Dichloroethane | A mild and efficient method for N-alkylation. sciencemadness.org |

| N-Acylation | Acyl chloride (R-COCl) | Pyridine, Et₃N | Dichloromethane | Generally a fast and high-yielding reaction. google.com |

This table presents generalized conditions based on reactions with piperidine and other N-alkyl piperidines due to the lack of specific data for 4-(4-Methylpentyl)piperidine.

N-Oxidation Reactions

The nitrogen atom of 4-(4-Methylpentyl)piperidine can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). The biological N-oxidation of piperidine has been studied in vitro, leading to the formation of N-hydroxypiperidine and 2,3,4,5-tetrahydropyridine-1-oxide. nih.gov A variety of oxidation procedures are known for converting piperidine precursors to their corresponding N-oxyl radicals, with the choice of method impacting reaction yield and purity of the product. researchgate.net

Reactions at the Piperidine Ring Carbons

Functionalization of the carbon skeleton of the piperidine ring presents a greater challenge but is an active area of research for the synthesis of complex substituted piperidines.

Alpha-Carbon Functionalization

The carbon atoms adjacent to the nitrogen (the α-carbons) can be functionalized through the formation of an iminium ion intermediate. A modern approach for the late-stage α-functionalization of N-alkyl piperidines involves the oxidation of the corresponding N-oxide, which then undergoes an α-C-H elimination to selectively form an endocyclic iminium ion. nih.govacs.orgacs.org This reactive intermediate can then be trapped in situ by a variety of carbon-based nucleophiles, allowing for α-alkylation, α-azinylation, and α-trifluoromethylation. nih.govacs.orgacs.org This method offers high regioselectivity for functionalization at the endocyclic α-position. nih.govacs.orgacs.org

Remote C(sp³)-H Bond Functionalization

The selective functionalization of C-H bonds at positions remote from the nitrogen atom (β, γ, etc.) is a significant challenge in synthetic chemistry due to the lower reactivity of these bonds. rsc.org Advanced strategies often employ directing groups to position a transition metal catalyst in proximity to a specific C-H bond. acs.org While challenging, recent advances have enabled the functionalization of remote aliphatic C-H bonds. rsc.orgnih.govnsf.gov For instance, palladium-catalyzed methods have been developed for the alkylation of remote C(sp³)–H bonds in aliphatic amines protected with a picolinamide (B142947) directing group. acs.org These methods, however, are highly substrate- and catalyst-dependent and their applicability to a specific molecule like 4-(4-Methylpentyl)piperidine would require experimental validation.

Stereochemical Aspects of Reactions

The stereochemistry of reactions involving 4-substituted piperidines is an important consideration. The piperidine ring exists in a chair conformation, and the substituent at the 4-position can occupy either an axial or an equatorial position. The large 4-methylpentyl group is expected to strongly favor the equatorial position to minimize steric strain.

In reactions such as N-alkylation of 4-substituted piperidines, the incoming alkyl group can also add to the nitrogen from either an axial or an equatorial direction, leading to the formation of diastereomeric products. acs.org The stereochemical outcome is influenced by the steric bulk of the N-substituent, the alkylating agent, and the reaction conditions. acs.org Similarly, reactions at the α-carbon can also exhibit diastereoselectivity, which is influenced by the existing stereochemistry of the ring and the nature of the reagents used. nih.govacs.org For instance, the diastereoselectivity of α-functionalization of N-benzyl 4-methylpiperidine (B120128) has been shown to depend on the type of nucleophile and reaction conditions used. nih.govacs.org

Role in Enamine Chemistry and Derivatives

The chemical behavior of 4-(4-Methylpentyl)piperidine as a secondary amine allows it to play a significant role in enamine chemistry. Enamines are versatile intermediates in organic synthesis, serving as nucleophilic analogues of enolates. mychemblog.commasterorganicchemistry.com The formation of an enamine from 4-(4-Methylpentyl)piperidine involves its reaction with an enolizable aldehyde or ketone, typically under acidic catalysis with the removal of water to drive the equilibrium. masterorganicchemistry.comlibretexts.org

The 4-(4-methylpentyl) substituent on the piperidine ring is sterically distant from the nitrogen atom and is not expected to significantly hinder the formation of the enamine or its subsequent reactions. Its primary influence would be on the physical properties, such as solubility, of the amine and its derivatives.

Enamine Formation:

The reaction of 4-(4-Methylpentyl)piperidine with a ketone, such as cyclohexanone, serves as a representative example of enamine formation. The process is typically performed by refluxing the reactants in a non-polar solvent like toluene (B28343) with an acid catalyst (e.g., p-toluenesulfonic acid) and a Dean-Stark apparatus to remove the water byproduct.

Table 1: Representative Enamine Formation with 4-(4-Methylpentyl)piperidine

| Carbonyl Compound | Secondary Amine | Product (Enamine) | Typical Conditions |

| Cyclohexanone | 4-(4-Methylpentyl)piperidine | 1-(4-(4-Methylpentyl)piperidin-1-yl)cyclohex-1-ene | Toluene, p-TsOH, reflux |

| Cyclopentanone | 4-(4-Methylpentyl)piperidine | 1-(4-(4-Methylpentyl)piperidin-1-yl)cyclopent-1-ene | Benzene, reflux |

| Propanal | 4-(4-Methylpentyl)piperidine | (E)-1-(4-(4-Methylpentyl)piperidin-1-yl)prop-1-ene | THF, TiCl₄, 0 °C to RT |

Reactivity of Enamine Derivatives:

Enamines derived from 4-(4-Methylpentyl)piperidine are key intermediates for the alkylation and acylation of aldehydes and ketones at the α-position. libretexts.orgwikipedia.org This method offers advantages over traditional enolate chemistry, such as occurring under neutral or milder conditions and minimizing polyalkylation. chemistrysteps.comnrochemistry.com

Alkylation: The enamine reacts as a nucleophile with electrophilic alkyl halides, particularly activated ones like allyl, benzyl, or propargyl halides. mychemblog.comwikipedia.org The reaction proceeds via an SN2 mechanism, forming an iminium salt intermediate. This salt is then hydrolyzed with aqueous acid to regenerate the carbonyl group, now bearing the new alkyl substituent at the α-carbon. libretexts.orgorganicchemistrytutor.com

Acylation: Similarly, reaction with acyl halides leads to the formation of an acylated iminium salt. Subsequent hydrolysis yields a β-dicarbonyl compound (a 1,3-diketone or 1,3-ketoaldehyde), which is a valuable synthetic building block. chemistrysteps.comwikipedia.org

Michael Addition: These enamines can also act as Michael donors, reacting with α,β-unsaturated carbonyl compounds in a conjugate addition. chemistrysteps.comlibretexts.org Hydrolysis of the resulting iminium intermediate provides a 1,5-dicarbonyl compound. libretexts.org

Table 2: Research Findings on Stork Enamine Reactions (Representative Examples)

| Enamine Precursors | Electrophile | Intermediate Product | Final Product (after Hydrolysis) | Reaction Type |

| Cyclohexanone + 4-(4-Methylpentyl)piperidine | Allyl bromide | 2-allyl-1-(4-(4-methylpentyl)piperidin-1-yl)cyclohex-1-en-1-ium bromide | 2-Allylcyclohexanone | Alkylation |

| Cyclohexanone + 4-(4-Methylpentyl)piperidine | Benzoyl chloride | 1-(4-(4-methylpentyl)piperidin-1-yl)-2-benzoylcyclohex-1-en-1-ium chloride | 2-Benzoylcyclohexanone | Acylation |

| Cyclopentanone + 4-(4-Methylpentyl)piperidine | Methyl vinyl ketone | 3-(2-(4-(4-methylpentyl)piperidin-1-ium-1-yl)cyclopent-1-en-1-yl)butan-2-one | 3-(2-Oxocyclopentyl)butanal | Michael Addition |

Note: The reactions shown are based on the well-established reactivity of piperidine-derived enamines and are representative of the expected outcomes for enamines derived from 4-(4-Methylpentyl)piperidine.

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-(4-Methylpentyl)piperidine, both ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(4-Methylpentyl)piperidine is expected to show distinct signals corresponding to the protons on the piperidine (B6355638) ring and the 4-methylpentyl side chain. The chemical shifts are influenced by the electron density and the local chemical environment of each proton.

Based on known data for similar 4-substituted piperidines, the protons on the piperidine ring would appear in the upfield region of the spectrum. The protons at the C2 and C6 positions, adjacent to the nitrogen atom, are expected to be the most deshielded among the ring protons. The protons on the 4-methylpentyl side chain will exhibit characteristic chemical shifts for alkyl groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in 4-(4-Methylpentyl)piperidine will give rise to a separate signal. The chemical shifts of the carbon atoms in the piperidine ring are influenced by the nitrogen atom and the alkyl substituent. The carbons of the 4-methylpentyl group will have chemical shifts typical for aliphatic chains.

Predicted NMR Data:

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine N-H | ~1.5-2.5 (broad) | - |

| Piperidine C2/C6-H | ~2.9-3.1 (axial), ~2.5-2.7 (equatorial) | ~46-48 |

| Piperidine C3/C5-H | ~1.6-1.8 (axial), ~1.1-1.3 (equatorial) | ~32-34 |

| Piperidine C4-H | ~1.2-1.5 | ~35-37 |

| Side Chain C1'-H₂ | ~1.2-1.4 | ~38-40 |

| Side Chain C2'-H₂ | ~1.1-1.3 | ~28-30 |

| Side Chain C3'-H₂ | ~1.1-1.3 | ~38-40 |

| Side Chain C4'-H | ~1.5-1.7 | ~27-29 |

| Side Chain C5'-H₃ (and methyl on C4') | ~0.8-0.9 | ~22-24 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the molecular formula of a compound by providing a highly accurate mass measurement of the molecular ion. For 4-(4-Methylpentyl)piperidine (C₁₁H₂₃N), the expected exact mass can be calculated.

Molecular Ion and Fragmentation: In addition to confirming the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. The molecular ion of 4-(4-Methylpentyl)piperidine would be observed, and its fragmentation would likely involve cleavage of the C-C bonds in the side chain and within the piperidine ring. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for piperidine derivatives, leading to the loss of an alkyl radical. libretexts.orgchemguide.co.uk

Expected Fragmentation Pattern:

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| [M]+• | [C₁₁H₂₃N]+• | Molecular Ion |

| [M-15]+ | [C₁₀H₂₀N]+ | Loss of a methyl radical from the side chain |

| [M-43]+ | [C₈H₁₆N]+ | Loss of an isopropyl radical from the side chain |

| [M-71]+ | [C₆H₁₂N]+ | Loss of a C₅H₁₁ radical (the pentyl part of the side chain) |

| m/z 98 | [C₆H₁₂N]+ | Cleavage at the C4-C1' bond |

Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. thermofisher.com

IR Spectroscopy: The IR spectrum of 4-(4-Methylpentyl)piperidine is expected to show characteristic absorption bands for N-H stretching, C-H stretching of the piperidine ring and the alkyl side chain, and various bending vibrations. The N-H stretching vibration typically appears as a broad band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the CH₂, and CH₃ groups will be observed in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-C bond vibrations within the piperidine ring and the alkyl side chain are expected to be strong in the Raman spectrum.

Characteristic Vibrational Frequencies:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | ~3300-3500 (broad) | Weak |

| C-H Stretch (Aliphatic) | ~2850-2960 | ~2850-2960 |

| CH₂ Bend (Scissoring) | ~1450-1470 | ~1450-1470 |

| N-H Bend | ~1590-1650 | Weak |

| C-N Stretch | ~1000-1250 | ~1000-1250 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. While a crystal structure for 4-(4-Methylpentyl)piperidine is not available in the public domain, the solid-state conformation can be predicted based on studies of related 4-substituted piperidines.

It is expected that the piperidine ring would adopt a chair conformation, which is the most stable arrangement. The bulky 4-methylpentyl group would preferentially occupy the equatorial position to minimize steric hindrance. This conformational preference has been observed in the crystal structures of numerous 4-substituted piperidine derivatives. nih.gov The nitrogen atom's lone pair would also influence the packing in the crystal lattice, potentially participating in hydrogen bonding if a suitable acceptor is present in a salt form.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, Hartree-Fock)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, provide a foundational understanding of the intrinsic properties of 4-(4-Methylpentyl)piperidine at the molecular level. These computational approaches are essential for predicting various chemical and physical behaviors.

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in 4-(4-Methylpentyl)piperidine is crucial to its function and reactivity. Like other 4-substituted piperidines, the central piperidine (B6355638) ring predominantly adopts a chair conformation to minimize steric strain. The large 4-methylpentyl substituent introduces specific conformational preferences.

Computational studies on similar 4-alkylpiperidines have shown that the equatorial position for the alkyl group is generally more stable than the axial position due to reduced 1,3-diaxial interactions. For 4-(4-Methylpentyl)piperidine, the chair conformation with the 4-methylpentyl group in the equatorial position is the predicted ground state geometry. The flexibility of the alkyl chain itself also contributes to a variety of low-energy conformations, which can be explored through systematic conformational searches using computational models. These studies are critical for understanding how the molecule interacts with its environment.

Vibrational Frequency Predictions

Theoretical vibrational analysis is a powerful tool for interpreting and predicting the infrared (IR) and Raman spectra of a molecule. Calculations using methods like B3LYP with a 6-31G(d) basis set can predict the fundamental vibrational frequencies of 4-(4-Methylpentyl)piperidine. These predicted frequencies correspond to specific molecular motions, such as C-H stretching, C-N stretching, and the deformation modes of the piperidine ring and the alkyl side chain. Comparing these calculated frequencies with experimental spectroscopic data, when available, can confirm the accuracy of the computed molecular structure. For instance, studies on 4-methylpiperidine (B120128) have demonstrated excellent agreement between DFT-calculated and observed vibrational frequencies. researchgate.net

Electronic Structure and Reactivity Descriptors (HOMO/LUMO)

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For piperidine derivatives, the HOMO is typically localized on the nitrogen atom's lone pair of electrons, making it the primary site for electrophilic attack. The LUMO is generally distributed over the sigma anti-bonding orbitals of the ring. The presence of the electron-donating 4-methylpentyl group is expected to raise the HOMO energy level slightly compared to unsubstituted piperidine, potentially increasing its nucleophilicity. Calculations of these frontier molecular orbitals and the resulting molecular electrostatic potential (MEP) map can visually represent the electron-rich and electron-poor regions of the molecule, thereby predicting sites of interaction. researchgate.netresearchgate.netyoutube.comaimspress.comijrrr.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is invaluable for investigating the pathways of chemical reactions involving piperidine derivatives. For the synthesis of 4-(4-Methylpentyl)piperidine, which can be achieved through methods like the hydrogenation of the corresponding pyridine (B92270) derivative, computational studies can elucidate the step-by-step mechanism. nih.govorganic-chemistry.org

These models can calculate the energies of reactants, transition states, and products, providing a complete energy profile for the reaction. For instance, in catalytic hydrogenation, DFT calculations can model the interaction of the substrate with the catalyst surface, the breaking of bonds, and the formation of new ones. This level of detail helps in optimizing reaction conditions and understanding the stereoselectivity of the synthesis. acs.orgresearchgate.net

Prediction of Thermochemical Properties

The thermochemical properties of 4-(4-Methylpentyl)piperidine, such as its heat of formation, can be accurately predicted using high-level computational methods like G3MP2B3. nih.govacs.org These calculations are often performed in conjunction with isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, leading to a cancellation of errors and more reliable results.

Applications As a Chemical Building Block and Reagent

Scaffold in Complex Organic Synthesis

The piperidine (B6355638) ring is one of the most ubiquitous heterocyclic motifs in medicinal chemistry and natural product synthesis. nih.gov Substituted piperidines, such as those with alkyl groups at the 4-position, are crucial intermediates for constructing more elaborate molecular architectures. nih.govacs.org The alkyl chain can influence properties like solubility, lipophilicity, and conformational preference, which are critical for the biological activity of the final target molecule. Synthetic strategies often focus on creating diverse piperidine cores that can be further elaborated. documentsdelivered.comresearchgate.net

The piperidine scaffold is central to a vast number of naturally occurring alkaloids with diverse biological activities. researchgate.net Consequently, significant research is dedicated to the synthesis of analogues of these natural products to conduct structure-activity relationship (SAR) studies and discover new therapeutic agents. nih.gov 4-Alkylpiperidines serve as key starting materials or intermediates in these synthetic campaigns. By modifying the alkyl group at the C4 position, chemists can systematically probe how changes in steric bulk and lipophilicity affect the biological target engagement of the alkaloid analogue. While specific examples detailing the use of 4-(4-methylpentyl)piperidine in the synthesis of a particular alkaloid analogue are not prevalent in the literature, the general strategy of using such building blocks is a cornerstone of medicinal chemistry and natural product synthesis. ntu.edu.sg

The 4-alkylpiperidine framework is a foundational element for building more complex heterocyclic systems. Multicomponent reactions, for instance, can utilize piperidine derivatives to rapidly assemble intricate molecular scaffolds in a single step. researchgate.net Furthermore, the piperidine ring can be a precursor to spirocyclic systems, where the C4 position becomes a spiro center, a structural motif of increasing importance in drug design. For example, methods have been developed for the synthesis of complex spiro[indole-3,4'-piperidine] (B97032) scaffolds, which are present in several indole (B1671886) alkaloids. chemrxiv.org The existing 4-substituent can direct the stereochemistry of subsequent reactions or be part of the final complex structure. The reactivity of the ring nitrogen and the alpha-carbons also allows for various cyclization and annulation strategies to form fused or bridged bicyclic systems. chim.it

Role in Peptide Synthesis Methodologies (e.g., Fmoc Removal)

In modern peptide synthesis, the most common strategy for protecting the alpha-amino group of amino acids is the 9-fluorenylmethyloxycarbonyl (Fmoc) group. A critical step in solid-phase peptide synthesis (SPPS) is the repetitive removal of this protecting group to allow for the coupling of the next amino acid in the sequence. The standard reagent for this deprotection is a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Due to regulatory controls on piperidine, researchers have explored effective alternatives. 4-Methylpiperidine (B120128) has emerged as a highly viable substitute, demonstrating comparable and sometimes superior performance in Fmoc removal. scielo.org.mx It functions through the same β-elimination mechanism as piperidine but is not a controlled substance. researchgate.net Studies have shown that peptides can be synthesized in high yield and purity using 4-methylpiperidine. scielo.org.mxresearchgate.net

As a 4-alkylpiperidine, 4-(4-methylpentyl)piperidine is expected to function similarly. The primary requirements for an effective Fmoc removal reagent are sufficient basicity to abstract the acidic proton on the fluorenyl group and the ability to act as a scavenger for the resulting dibenzofulvene byproduct. researchgate.net While specific kinetic data for 4-(4-methylpentyl)piperidine in this application is not widely published, the performance of 4-methylpiperidine provides strong evidence for the utility of this class of compounds in SPPS.

| Deprotection Reagent | Peptide Sequence | Crude Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Piperidine (20% in DMF) | RRWQWRMKKLG | 71 | ~90 | scielo.org.mx |

| 4-Methylpiperidine (20% in DMF) | RRWQWRMKKLG | 70 | ~90 | scielo.org.mx |

| Piperidine | Aβ (1-42) | 85 | 65 | nih.gov |

| 4-Methylpiperidine | Aβ (1-42) | 86 | 63 | nih.gov |

Utility in Materials Science and Polymer Chemistry

The incorporation of heterocyclic structures into polymer backbones is a strategy for creating materials with unique thermal, mechanical, and electronic properties. Piperidine derivatives, specifically 4-alkyl piperidones (the corresponding ketones), have been used as monomers in superacid-catalyzed polyhydroxyalkylation reactions. researchgate.net These reactions with aromatic hydrocarbons can yield high-molecular-weight linear polymers, such as poly(arylene piperidine)s. researchgate.netrsc.org The alkyl group at the C4 position can influence the polymer's solubility and processability.

Additionally, piperidine-containing compounds are used to create functional polymeric films. For example, piperidine derivatives have been incorporated into sodium alginate/poly(vinyl alcohol) films, which show potential for biomedical applications such as controlled drug release and antimicrobial surfaces. nih.gov The piperidine moiety can contribute to the film's bioactivity and affect its physical properties. The long alkyl chain of 4-(4-methylpentyl)piperidine could be particularly useful for modifying the hydrophobicity and mechanical properties of such polymer systems.

Application in Analytical Standards Development

Accurate chemical analysis relies on the availability of high-purity analytical standards for instrument calibration and method validation. Piperidine itself is commercially available as a certified analytical standard. Furthermore, derivatives of piperidine are synthesized to serve as stable standards for the detection and quantification of other, more reactive or volatile compounds. For instance, 2-hydroxymethyl piperidine is used as a derivatizing agent to capture and stabilize volatile aldehydes from the air, with the resulting oxazolidine (B1195125) adducts serving as the analytical standards for quantification by chromatographic methods. researchgate.net

While 4-(4-methylpentyl)piperidine is not listed as a common analytical standard, it could be synthesized and purified for this purpose. It could serve as a reference material in various analytical contexts, such as in the development of methods to detect related piperidine-based pharmaceuticals, metabolites, or illicit substances. Its distinct molecular weight and retention time would make it a useful internal or external standard in mass spectrometry and chromatography, respectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.